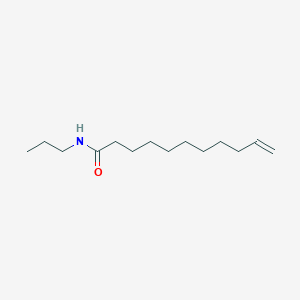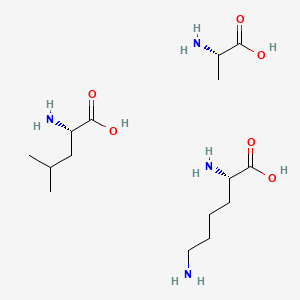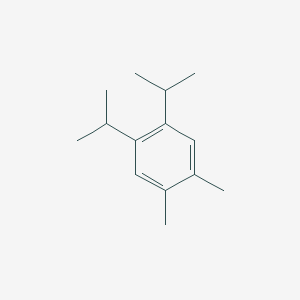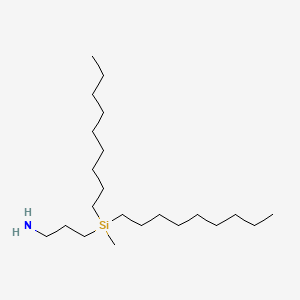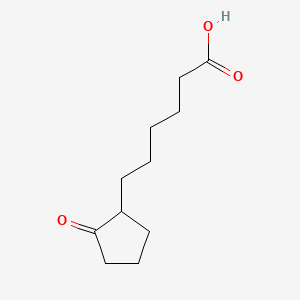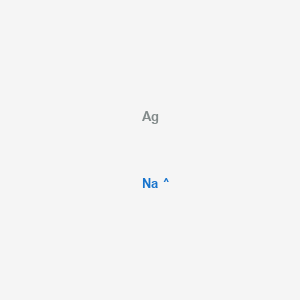
Silver;sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver sodium compounds, particularly silver sodium hydrogen zirconium phosphate, are of significant interest due to their unique properties and applications. These compounds combine the antimicrobial properties of silver with the chemical stability of sodium and zirconium phosphate, making them useful in various fields, including medicine, industry, and environmental science.
準備方法
Synthetic Routes and Reaction Conditions
Silver sodium compounds can be synthesized through various methods, including chemical reduction and biological synthesis. Common reducing agents used in these processes include sodium borohydride, sodium citrate, and ascorbate . The reaction typically involves the reduction of silver ions (Ag⁺) in aqueous or nonaqueous solutions, leading to the formation of silver nanoparticles.
Industrial Production Methods
Industrial production of silver sodium compounds often involves large-scale chemical reduction processes. These methods utilize reducing agents like sodium borohydride and sodium citrate to produce silver nanoparticles efficiently. The process parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired size and shape of the nanoparticles .
化学反応の分析
Types of Reactions
Silver sodium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, silver ions can react with sodium hydroxide to form silver oxide (Ag₂O) and water . Additionally, silver ions can participate in redox reactions with other metal ions and organic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of silver sodium compounds include sodium hydroxide, hydrochloric acid, and various reducing agents like sodium borohydride and sodium citrate . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from the reactions of silver sodium compounds include silver oxide, silver chloride, and various silver nanoparticles. These products have diverse applications in fields like medicine, environmental science, and materials science .
科学的研究の応用
Silver sodium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Employed in biological assays and imaging techniques.
Medicine: Utilized in antimicrobial coatings, wound dressings, and drug delivery systems.
Industry: Applied in the production of conductive inks, coatings, and sensors.
作用機序
The mechanism of action of silver sodium compounds involves the interaction of silver ions with cellular components. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. The antimicrobial properties of silver sodium compounds are primarily due to these interactions.
類似化合物との比較
Silver sodium compounds can be compared with other similar compounds, such as:
Silver zeolite A: Contains silver, zinc, sodium, and ammonium alumino-silicate.
Silver zinc zeolite A: Contains silver, zinc, sodium, and magnesium alumino-silicate.
The uniqueness of silver sodium compounds lies in their combination of antimicrobial properties and chemical stability, making them suitable for a wide range of applications.
特性
CAS番号 |
91572-30-4 |
|---|---|
分子式 |
AgNa |
分子量 |
130.858 g/mol |
IUPAC名 |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
InChIキー |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
正規SMILES |
[Na].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
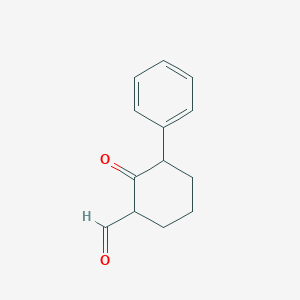
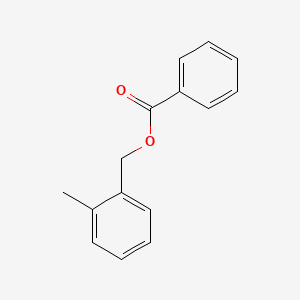

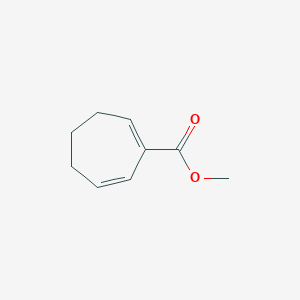
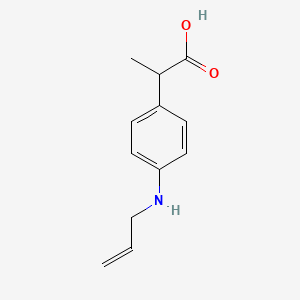
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
